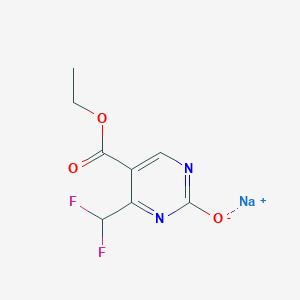
Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFE, and it is a pyrimidine derivative that has been shown to have a range of interesting properties. In
作用机制
The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the production of reactive oxygen species. This inhibition may lead to a reduction in oxidative stress and inflammation, which could have potential therapeutic applications in a range of diseases and conditions.
Biochemical and Physiological Effects:
DFE has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. DFE has also been shown to have good solubility in water and other aqueous solutions, which makes it a potentially useful tool for drug delivery applications.
实验室实验的优点和局限性
One of the main advantages of using DFE in lab experiments is its high solubility in water and other aqueous solutions, which makes it easy to work with and manipulate. However, one of the limitations of DFE is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on DFE, including the development of new drug delivery systems, the investigation of its potential anti-cancer properties, and the study of its mechanism of action in more detail. Other future directions could include the exploration of its potential applications in the treatment of other diseases and conditions, as well as the development of new synthetic methods for producing DFE in a more efficient and cost-effective manner.
In conclusion, DFE is a chemical compound that has been widely studied for its potential applications in scientific research. Its high solubility in water and other aqueous solutions, as well as its range of interesting properties, make it a potentially useful tool for a wide range of applications. While there is still much to be learned about the mechanism of action of DFE, its potential applications in drug delivery, anti-cancer therapy, and other areas make it an intriguing area of study for researchers in many different fields.
合成方法
The synthesis of DFE involves several steps, including the reaction of ethyl cyanoacetate with difluoromethylamine, followed by the reaction of the resulting intermediate with 2-chloro-4,5-difluoropyrimidine. The final step involves the addition of sodium hydroxide to the reaction mixture to yield the sodium salt of DFE. This synthesis method has been well-documented in the literature, and it has been shown to be a reliable and efficient way to produce DFE in large quantities.
科学研究应用
DFE has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. DFE has also been used in the development of new drug delivery systems, as it has been shown to have good solubility in water and other aqueous solutions.
属性
IUPAC Name |
sodium;4-(difluoromethyl)-5-ethoxycarbonylpyrimidin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3.Na/c1-2-15-7(13)4-3-11-8(14)12-5(4)6(9)10;/h3,6H,2H2,1H3,(H,11,12,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJGLMDBUNSSB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(difluoromethyl)-5-(ethoxycarbonyl)pyrimidin-2-olate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2653459.png)
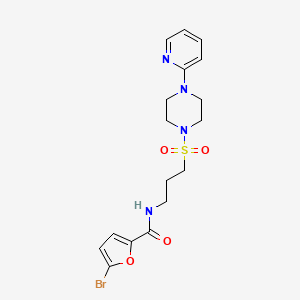
![[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2653466.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2653467.png)
![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)

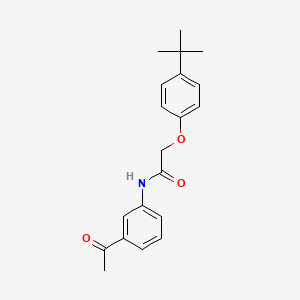
![(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2653473.png)
![5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide](/img/no-structure.png)
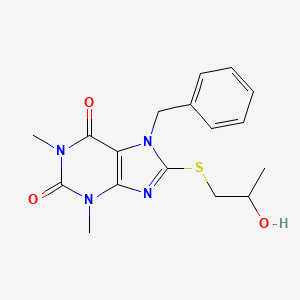
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2653476.png)

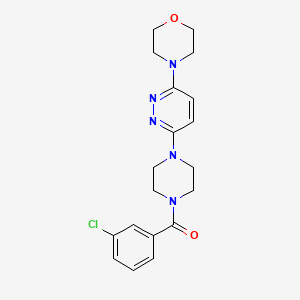
![5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2653481.png)